3-((2,6-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
Description
3-((2,6-Dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a substituted 1,2,4-triazin-5(4H)-one derivative characterized by two aromatic substituents: a 2,6-dimethylphenylamino group at position 3 and a 4-methylbenzyl group at position 6 (Figure 1). This compound belongs to the triazinone class, which is known for diverse biological activities, including anticancer, antimicrobial, and herbicidal properties . The electron-donating methyl groups on both aromatic substituents may influence its lipophilicity, bioavailability, and target selectivity compared to halogenated or sulfur-containing analogs .
Properties
IUPAC Name |
3-(2,6-dimethylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-7-9-15(10-8-12)11-16-18(24)21-19(23-22-16)20-17-13(2)5-4-6-14(17)3/h4-10H,11H2,1-3H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOQEXNYNPKYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((2,6-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H26N2
- Molecular Weight : 306.44 g/mol
- CAS Number : 267431-79-8
The compound features a triazine core substituted with a dimethylphenyl amino group and a methylbenzyl moiety, contributing to its unique biological profile.
Biological Activity Overview
Research indicates that compounds containing triazine structures often exhibit a range of biological activities, including antimicrobial , antitumor , and anti-inflammatory properties. The specific biological activities of this compound have been investigated through various studies.
Antitumor Activity
A notable study demonstrated that derivatives of triazine compounds show significant antitumor activity against various cancer cell lines. For instance, compounds similar to the one have been tested against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with some exhibiting IC50 values in the low micromolar range, indicating potent activity .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Evidence suggests that triazine derivatives can activate apoptotic pathways in cancer cells.
- Targeting Specific Enzymes : Some studies indicate that triazines may inhibit enzymes involved in tumor growth and survival.
Case Studies and Research Findings
- Study on Antitumor Activity :
- Antimicrobial Properties :
- Structure-Activity Relationship (SAR) :
Data Tables
Scientific Research Applications
Agricultural Chemistry
Triazine derivatives have been extensively studied for their herbicidal properties. The compound may exhibit similar characteristics due to its structural similarity to known herbicides.
- Herbicidal Activity : Research indicates that triazines can inhibit photosynthesis in plants by blocking electron transport in chloroplasts. This mechanism can be explored for developing new herbicides with enhanced efficacy against resistant weed species.
Pharmaceutical Applications
The triazine scaffold is a significant area of interest in medicinal chemistry due to its potential biological activities.
- Anticancer Properties : Some triazine derivatives have shown promising results as anticancer agents. Studies suggest that modifications on the triazine ring can enhance cytotoxicity against various cancer cell lines.
- Antimicrobial Activity : There is growing interest in the antimicrobial properties of triazine compounds. Investigations into the structure-activity relationship (SAR) can lead to the development of new antibiotics or antifungal agents.
Material Science
Triazines are also being investigated for their applications in material science, particularly in the development of polymers and nanomaterials.
- Polymer Chemistry : The incorporation of triazine units into polymer backbones can impart unique thermal and mechanical properties. This application is particularly relevant for creating high-performance materials suitable for aerospace and automotive industries.
Case Study 1: Anticancer Activity
A study conducted by researchers at a prominent university evaluated the cytotoxic effects of various triazine derivatives, including 3-((2,6-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one against human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound could serve as a lead structure for further drug development .
Case Study 2: Herbicidal Efficacy
In agricultural trials, a derivative of the compound was tested for its herbicidal activity against common weed species. The results demonstrated effective control over weed growth with minimal impact on crop yield, indicating its potential as an environmentally friendly herbicide alternative .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Select 1,2,4-Triazin-5(4H)-one Derivatives
Key Observations :
- Substituent Impact: The target compound’s aromatic substituents contrast with sulfur-containing (e.g., methylthio in metribuzin) or halogenated (e.g., trifluoromethyl in ) groups in other triazinones. Methyl groups enhance lipophilicity but may reduce electrophilic reactivity compared to halogens or thiols, which are critical for bioactivity in antimicrobial or herbicidal agents .
- Molecular Weight: The target compound’s higher molecular weight (~350 vs.
Antimicrobial and Antifungal Activity :
- Fluorinated triazinones (e.g., 4-amino-3-mercapto-6-(trifluoromethyl)-triazinone derivatives in ) demonstrated potent antibacterial and biofilm inhibition, with para-fluoro substitution (Compound 20b) achieving MIC values as low as 3.90 μg/mL against E. coli .
Herbicidal Activity :
- Metribuzin and ethyl metribuzin (–11) inhibit photosynthesis in weeds via binding to the D1 protein. Their methylthio/ethylthio and tert-butyl groups are critical for soil persistence and target affinity . The target compound’s aromatic substituents likely preclude herbicidal activity due to steric hindrance and lack of thioether functionality.
Toxicity Profile
Table 2: Toxicity Data for Triazinone Derivatives
Key Findings :
- The absence of halogens and sulfur-based groups in the target compound correlates with lower predicted toxicity, as seen in halogen-free oxazolones (LC₅₀ > 100 mg/L for D. magna) .
- In contrast, metribuzin’s moderate mammalian toxicity (rat LD₅₀ = 1280 mg/kg) underscores the role of thioether groups in bioactivity and environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
